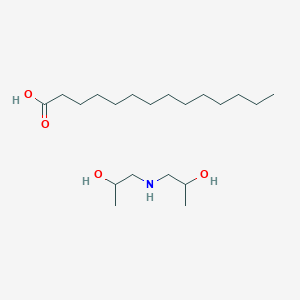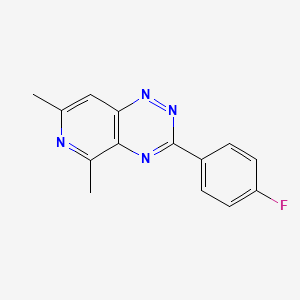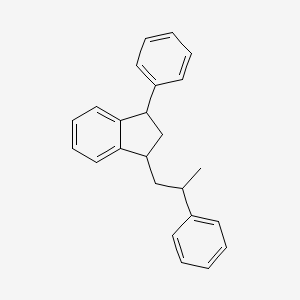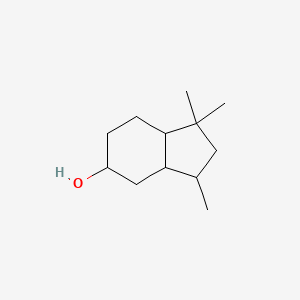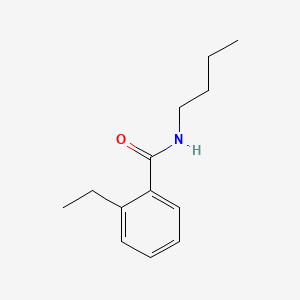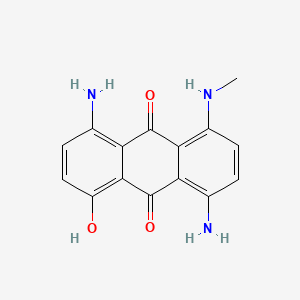
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used as dyes and pigments. This particular compound is notable for its unique structure, which includes amino and hydroxy groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone can be synthesized through several methods, including:
Amination Reactions: Starting with 1,5-dihydroxyanthraquinone, the compound can be aminated using methylamine under controlled conditions to introduce the methylamino group.
Hydroxy Group Introduction: The hydroxy group can be introduced through hydroxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound typically involves large-scale amination and hydroxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxy and amino derivatives.
Substitution: The amino and hydroxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions include various substituted anthraquinones, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized as a dye and pigment in textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting cellular processes and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,5-Diamino-4,8-dihydroxyanthraquinone
- 1,8-Diamino-4-hydroxyanthraquinone
- 1,5-Dihydroxy-4,8-diaminoanthraquinone
Uniqueness
1,5-Diamino-4-hydroxy-8-(methylamino)anthraquinone is unique due to its specific combination of amino and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions.
Eigenschaften
CAS-Nummer |
94086-86-9 |
|---|---|
Molekularformel |
C15H13N3O3 |
Molekulargewicht |
283.28 g/mol |
IUPAC-Name |
1,5-diamino-4-hydroxy-8-(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C15H13N3O3/c1-18-8-4-2-6(16)10-12(8)14(20)11-7(17)3-5-9(19)13(11)15(10)21/h2-5,18-19H,16-17H2,1H3 |
InChI-Schlüssel |
GILFHASBSONWCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=C2C(=C(C=C1)N)C(=O)C3=C(C=CC(=C3C2=O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


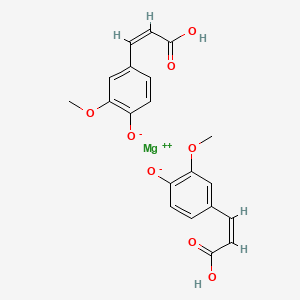

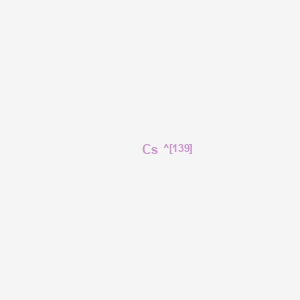
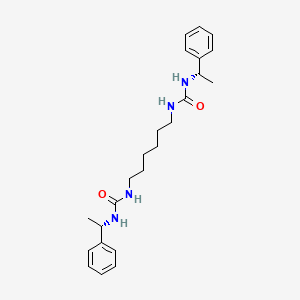
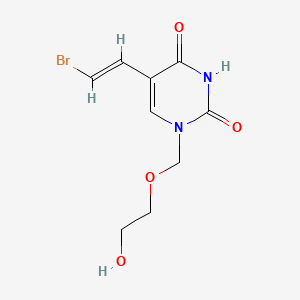
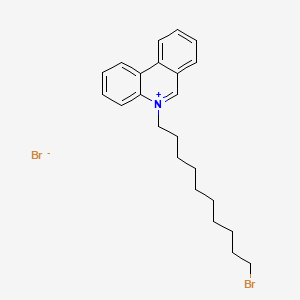
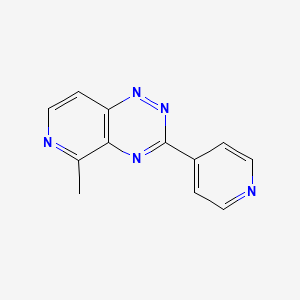
![1-[(3,7-Dimethyl-6-octenyl)oxy]-1-methoxydecane](/img/structure/B12660432.png)
